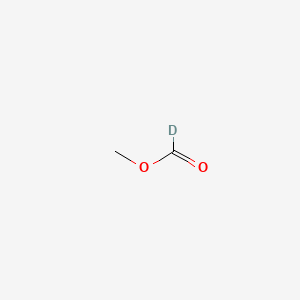
3-Maleimidopropionic acid hydrazide
Descripción general
Descripción
3-Maleimidopropionic acid hydrazide is a versatile compound known for its unique chemical properties and applications in various scientific fields. It is a heterobifunctional crosslinker that contains both maleimide and hydrazide reactive groups. These functional groups enable it to conjugate sulfhydryls (cysteines) to carbonyls (aldehydes or ketones), making it valuable in bioconjugation and chemical labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-maleimidopropionic acid hydrazide typically involves the reaction of maleic anhydride with β-alanine to form 3-maleimidopropionic acid, which is then converted to its hydrazide form. The reaction conditions often include the use of acetic acid as a solvent and heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Maleimidopropionic acid hydrazide undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form reactive intermediates.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The maleimide group can react with thiol groups to form stable thioether linkages.
Common Reagents and Conditions:
Oxidation: Sodium meta-periodate is commonly used to oxidize glycosylation to reactive aldehyde groups.
Substitution: The maleimide group reacts with thiol groups under mild conditions to form stable thioether bonds.
Major Products Formed: The major products formed from these reactions include various conjugates with proteins, peptides, and other biomolecules, which are useful in bioconjugation and labeling applications .
Aplicaciones Científicas De Investigación
3-Maleimidopropionic acid hydrazide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-maleimidopropionic acid hydrazide involves its ability to form covalent bonds with sulfhydryl and carbonyl groups. The maleimide group reacts with thiol groups to form stable thioether linkages, while the hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates . This dual reactivity makes it a powerful tool for bioconjugation and chemical labeling.
Comparación Con Compuestos Similares
3-Maleimidopropionic acid: Contains a maleimide group and a terminal carboxylic acid, used for similar crosslinking applications.
N-Maleoyl-β-alanine: Another aliphatic N-substituted maleimide with similar reactivity.
Uniqueness: 3-Maleimidopropionic acid hydrazide is unique due to its dual functional groups (maleimide and hydrazide), which provide versatile reactivity towards both sulfhydryl and carbonyl groups. This makes it particularly valuable in applications requiring specific and stable conjugation .
Propiedades
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATQAHLJQRPGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402870 | |
| Record name | 3-Maleimidopropionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359436-60-5 | |
| Record name | 3-Maleimidopropionic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/new.no-structure.jpg)











